N,N'-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride
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Overview
Description
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes barbituric acid derivatives and guanidine groups. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride typically involves multiple steps. The starting materials often include barbituric acid derivatives and guanidine compounds. The reaction conditions may involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps might include crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the barbituric acid moiety, while reduction could lead to reduced forms of the guanidine group.
Scientific Research Applications
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride involves its interaction with specific molecular targets. The barbituric acid derivatives may interact with neurotransmitter receptors in the brain, while the guanidine groups could modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine
- 1-methyl-5-allyl-5-propylidenebarbituric acid
- Diaminoguanidine hydrochloride
Uniqueness
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride is unique due to its combination of barbituric acid and guanidine functional groups. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of both functional groups allows for a broader range of chemical reactions and potential biological activities.
Properties
CAS No. |
37175-95-4 |
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Molecular Formula |
C23H31N9O6 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
5-[[3-amino-4-imino-2,6-dimethyl-6-[(1-methyl-2,4,6-trioxo-5-prop-2-enyl-1,3-diazinan-5-yl)methyl]-1,3,5-triazabicyclo[3.1.0]hexan-2-yl]methyl]-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H31N9O6/c1-7-9-22(13(33)26-18(37)28(5)15(22)35)11-20(3)30(25)17(24)31-21(4,32(20)31)12-23(10-8-2)14(34)27-19(38)29(6)16(23)36/h7-8,24H,1-2,9-12,25H2,3-6H3,(H,26,33,37)(H,27,34,38) |
InChI Key |
JLKKEFCUDCIKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(=N)N2N1C2(C)CC3(C(=O)NC(=O)N(C3=O)C)CC=C)N)CC4(C(=O)NC(=O)N(C4=O)C)CC=C |
Origin of Product |
United States |
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